molecular formula C21H23N5O B15104462 1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide

1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide

Cat. No.: B15104462
M. Wt: 361.4 g/mol
InChI Key: WBKUPWHLNOEDRH-UHFFFAOYSA-N
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Description

1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide is a complex organic compound that features a unique structure combining an indole core with a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core . This is followed by coupling with an indole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

1-propan-2-yl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-5-carboxamide

InChI

InChI=1S/C21H23N5O/c1-15(2)25-13-10-16-14-17(8-9-18(16)25)21(27)22-11-5-7-20-24-23-19-6-3-4-12-26(19)20/h3-4,6,8-10,12-15H,5,7,11H2,1-2H3,(H,22,27)

InChI Key

WBKUPWHLNOEDRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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